N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been extensively studied due to their presence in various industrial and pharmaceutical products and their potential health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of nitrosamines, including this compound, involves similar synthetic routes but on a larger scale. The process must adhere to strict regulatory guidelines to minimize the presence of nitrosamine impurities in the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds with different oxidation states.
Reduction: Reduction reactions can convert nitrosamines to amines.
Substitution: Substitution reactions can occur at the nitroso group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for nitrosation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amines .
Scientific Research Applications
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines in various chemical reactions.
Biology: Research on its biological effects helps understand the mechanisms of nitrosamine-induced carcinogenesis.
Medicine: It is studied for its potential role in drug development and the assessment of nitrosamine impurities in pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine involves its interaction with cellular components, leading to DNA damage and potential carcinogenesis. The compound can form adducts with DNA, causing mutations and disrupting normal cellular processes . The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosomethylphenylamine .
Uniqueness
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine is unique due to its specific structure, which includes an acetoxymethyl group and a chlorobutylamine moiety. This structure influences its reactivity and the types of reactions it undergoes compared to other nitrosamines .
Properties
CAS No. |
312304-89-5 |
---|---|
Molecular Formula |
C7H13ClN2O3 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
[4-chlorobutyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H13ClN2O3/c1-7(11)13-6-10(9-12)5-3-2-4-8/h2-6H2,1H3 |
InChI Key |
UWZYBQXLLFWIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN(CCCCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.